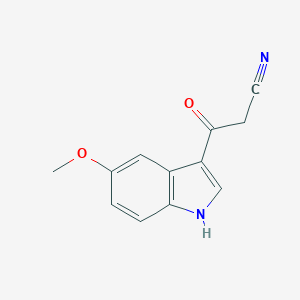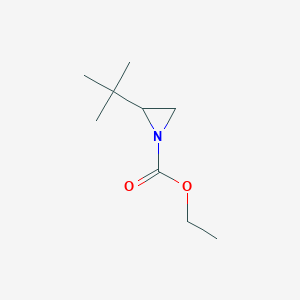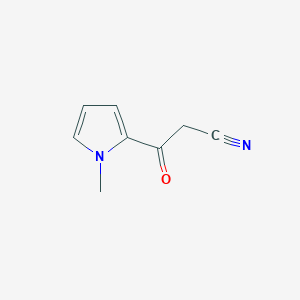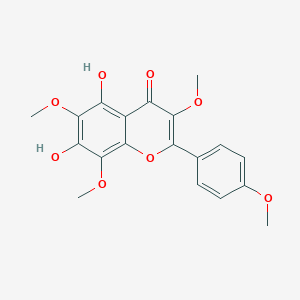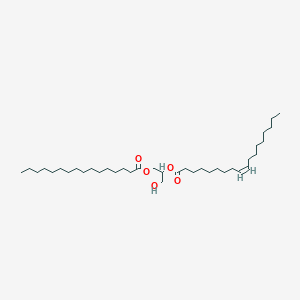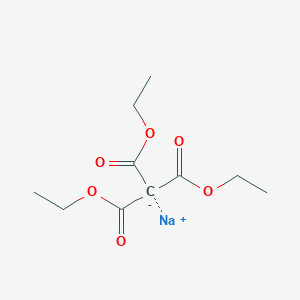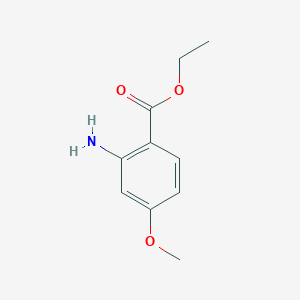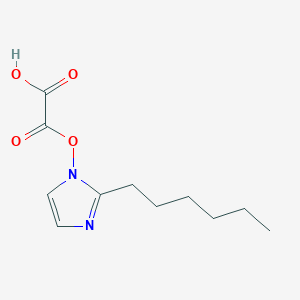
5'-Tosyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5'-Tosyladenosine, also known as this compound, is a useful research compound. Its molecular formula is C17H19N5O6S and its molecular weight is 421.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Study of Mesopores in Zeolites : 5'-Tosyladenosine has been used in the study of mesopores in ZSM-5 zeolites with hierarchical porous structures (Liu et al., 2008).
Synthesis of Furanose and Pyranose Derivatives : It is instrumental in the synthesis of various furanose and pyranose derivatives, such as 9-(5-O-TPS-2-deoxy-beta-D-threo-pentofuranosyl)adenine (Robins et al., 2007).
Partial Synthesis of Vitamin B12 Coenzyme : this compound is used in the partial synthesis of vitamin B12 coenzyme and its analogs (Smith et al., 1962).
Precursor to Ara-A : It acts as a precursor to 9-α -D-arabinofuranosyladenine (ara-A), a potent inhibitor of cyclooxygenase (Divakar & Reese, 1980).
Synthesis of Oligo 5'-Deoxy-5'-Thiodeoxyribonucleotides : 5'-O-tosylthymidine 3'-S-2-cyanoethyl phosphorothioate, derived from this compound, is used in the synthesis of these oligonucleotides (Kresse et al., 1975).
Medical Applications : It displays potent activity at nanomolar concentrations against human colon carcinoma cell lines, suggesting potential medical applications (Bzeih et al., 2017).
Formation from Adenosine : 2′-O-Tosyladenosine, a derivative, can be easily formed from adenosine and sodium p-toluenesulfinate, demonstrating its synthetic accessibility (Bandara & Bernofsky, 1990).
Adenosine A1 Receptor Agonists : 5'-substituted adenosine analogs, like this compound, are high-affinity partial agonists for the adenosine A1 receptor (van der Wenden et al., 1998).
Mechanism of Action
Target of Action
5’-Tosyladenosine is a derivative of adenosine, which is known to interact with adenosine receptors . Adenosine receptors are a family of G protein-coupled receptors that are widely distributed throughout the body and play crucial roles in numerous cellular signaling pathways . They are classified into four subtypes: A1, A2A, A2B, and A3 .
Mode of Action
It is known that adenosine and its derivatives can bind to adenosine receptors, triggering a cascade of intracellular events . For instance, the A2A receptor is largely responsible for the anti-inflammatory effects of adenosine and defense against excess cholesterol accumulation .
Biochemical Pathways
For example, adenosine is a crucial component of the tyrosine metabolism pathway , which is involved in the synthesis of various essential compounds in the body, such as tocopherols, plastoquinone, and ubiquinone .
Pharmacokinetics
It is known that the compound is soluble in water and methanol , which could potentially influence its absorption and distribution in the body.
Result of Action
Adenosine and its derivatives are known to have cardioprotective properties, including the ability to improve cholesterol homeostasis, impact platelet aggregation, and inhibit the inflammatory response .
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for '5'-Tosyladenosine' involves the protection of the 3'-hydroxyl group and the 5'-hydroxyl group of adenosine, followed by tosylation of the 2'-hydroxyl group and subsequent deprotection of the 3'-hydroxyl group. The final step involves deprotection of the 5'-hydroxyl group.", "Starting Materials": [ "Adenosine", "Triethylamine", "Tosyl chloride", "Methanol", "Acetic anhydride", "Pyridine", "Sodium bicarbonate", "Methanesulfonic acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Protection of the 3'-hydroxyl and 5'-hydroxyl groups of adenosine using acetic anhydride and pyridine", "Step 2: Tosylation of the 2'-hydroxyl group using tosyl chloride and triethylamine in methanol", "Step 3: Deprotection of the 3'-hydroxyl group using methanesulfonic acid", "Step 4: Deprotection of the 5'-hydroxyl group using sodium hydroxide" ] } | |
CAS No. |
5135-30-8 |
Molecular Formula |
C17H19N5O6S |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
[(3R,4S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H19N5O6S/c1-9-2-4-10(5-3-9)29(25,26)27-6-11-13(23)14(24)17(28-11)22-8-21-12-15(18)19-7-20-16(12)22/h2-5,7-8,11,13-14,17,23-24H,6H2,1H3,(H2,18,19,20)/t11?,13-,14-,17?/m0/s1 |
InChI Key |
CAXLRAROZXYOHH-XQZPOBRMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2[C@@H]([C@@H](C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
| 52604-25-8 5135-30-8 |
|
Synonyms |
Adenosine 5’-(4-Methylbenzenesulfonate); 5’-O-Toluenesulfonyladenosine; 5’-Tosyladenosine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride](/img/structure/B17486.png)

